molecular formula C19H20BrNO3 B2410792 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide CAS No. 1788772-16-6

3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide

Cat. No.: B2410792
CAS No.: 1788772-16-6
M. Wt: 390.277
InChI Key: FXYYPLRBKFASMT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide is an organic compound that features a bromophenyl group, a hydroxychroman moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a Friedel-Crafts acylation to introduce the propanamide group.

    Chroman Synthesis: The chroman ring is synthesized separately, often starting from a phenol derivative, which undergoes cyclization.

    Coupling Reaction: The final step involves coupling the bromophenyl intermediate with the hydroxychroman moiety under basic conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the chroman moiety can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules

Biology

Biologically, 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets relevant to diseases such as cancer or neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the hydroxychroman moiety could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
  • 3-(2-fluorophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide
  • 3-(2-methylphenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide

Uniqueness

Compared to its analogs, 3-(2-bromophenyl)-N-((4-hydroxychroman-4-yl)methyl)propanamide may exhibit unique reactivity due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This could confer distinct biological activities or chemical reactivity profiles, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c20-16-7-3-1-5-14(16)9-10-18(22)21-13-19(23)11-12-24-17-8-4-2-6-15(17)19/h1-8,23H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYYPLRBKFASMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)CCC3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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